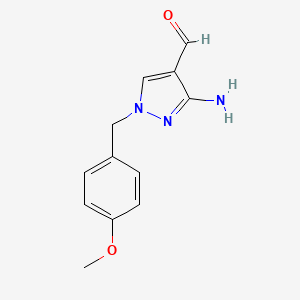

3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H13N3O2/c1-17-11-4-2-9(3-5-11)6-15-7-10(8-16)12(13)14-15/h2-5,7-8H,6H2,1H3,(H2,13,14) |

InChI Key |

YOZITDVRMBHRTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step process. One common method includes the condensation of 3-amino-1H-pyrazole with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to reduction, often using sodium borohydride, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde, their biological activities, and synthetic routes:

Structural and Functional Differences

- The amino group at position 3 distinguishes it from analogs with aryl or heteroaryl substituents (e.g., furan or pyridine in ), offering sites for hydrogen bonding and improved solubility.

- Biological Activity: Compounds with electron-withdrawing groups (e.g., -CF₃ in ) exhibit higher antifungal activity due to increased membrane penetration. Schiff base derivatives (e.g., furan-conjugated analogs in ) show enhanced antifungal properties via imine group interactions, a feature unexplored in the amino-substituted target compound.

Biological Activity

3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this specific pyrazole derivative.

Synthesis

The synthesis of 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate aldehydes with hydrazine derivatives under acidic or basic conditions. The presence of the methoxy group enhances the compound's solubility and biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested against Bacillus subtilis and Candida albicans, demonstrating notable inhibition at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that similar pyrazoles can reduce inflammation comparable to standard anti-inflammatory drugs such as indomethacin .

Antitumor Activity

The antitumor potential of pyrazole derivatives is another area of significant interest. Studies have shown that compounds structurally related to 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde possess inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against multidrug-resistant bacterial strains. The results indicated that modifications in the side chains significantly impacted their antimicrobial efficacy .

- Anti-inflammatory Evaluation : In a controlled study, a derivative similar to 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde was assessed for its ability to inhibit edema formation in mice models. The compound exhibited a dose-dependent reduction in inflammation markers .

- Antitumor Research : A recent investigation into the antitumor activity of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity against tumor cell lines while maintaining low toxicity towards normal cells .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazole precursors. Key steps include cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions (e.g., POCl₃/DMF) . Yield optimization requires precise control of temperature (typically 60–80°C) and stoichiometric ratios of reagents. Impurities like over-oxidized byproducts can be minimized by inert atmosphere use .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- FT-IR : Confirm aldehyde C=O stretch (~1675 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- NMR : Aldehydic proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the pyrazole ring protons resonate between δ 7.0–8.5 ppm .

- X-ray crystallography : SHELXL or OLEX2 software refines crystal structures, with validation via R-factor (<5%) and residual electron density analysis .

Q. What biological activities have been reported for this compound and its analogs?

Derivatives exhibit antimicrobial activity against E. coli, P. aeruginosa, and S. aureus, often evaluated via broth microdilution assays (MIC values 2–32 µg/mL). The 4-methoxybenzyl substituent enhances lipophilicity, improving membrane penetration . Comparative studies use ampicillin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Standardize testing using CLSI guidelines and validate purity via HPLC (>95%). Structure-activity relationship (SAR) analysis of substituents (e.g., electron-withdrawing vs. donating groups) clarifies trends .

Q. What strategies optimize regioselectivity in pyrazole ring formation during synthesis?

Regioselectivity is controlled by steric and electronic effects. For example, electron-rich aryl hydrazines favor C-4 formylation in Vilsmeier–Haack reactions. Computational modeling (DFT) predicts transition states to guide substituent placement .

Q. How can computational methods predict interaction mechanisms between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations model binding to bacterial enoyl-ACP reductase or viral proteases. Key interactions include hydrogen bonding with the aldehyde group and π-stacking of the methoxybenzyl moiety . Validate predictions via mutagenesis or crystallographic data .

Q. What are the challenges in synthesizing fused heterocycles from this aldehyde, and how are they addressed?

Cyclocondensation with malononitrile or thiourea requires base catalysis (e.g., piperidine) and microwave-assisted heating to accelerate kinetics. Byproduct formation (e.g., oligomers) is mitigated by dropwise reagent addition and solvent choice (e.g., ethanol vs. DMF) .

Q. How do storage conditions impact the compound’s stability, and what analytical methods monitor degradation?

Store under argon at 2–8°C to prevent aldehyde oxidation. Stability is assessed via TLC (hexane:EtOAc, 3:1) and LC-MS. Degradation products (e.g., carboxylic acids) are identified by NMR shifts (δ 12–13 ppm for COOH) .

Q. What advanced crystallographic techniques validate non-covalent interactions in metal complexes of this compound?

High-resolution X-ray data (λ = 0.710 Å) and Hirshfeld surface analysis quantify H-bonding and van der Waals interactions. SHELXPRO refines disorder models for labile groups .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) as recyclable catalysts. Continuous flow reactors reduce waste and improve heat transfer for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.